2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride
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Overview
Description
2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its unique structure, which includes a phenoxy group attached to a propan-1-amine backbone with two methyl groups at the 2-position. This compound is often used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride typically involves the reaction of 3-methylphenol with 2,2-dimethylpropan-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(4-methylphenoxy)propan-1-amine;hydrochloride
- 2,2-Dimethyl-3-(2-methylphenoxy)propan-1-amine;hydrochloride
- 2,2-Dimethyl-3-(3-chlorophenoxy)propan-1-amine;hydrochloride
Uniqueness
2,2-Dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3-(3-methylphenoxy)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(7-10)14-9-12(2,3)8-13;/h4-7H,8-9,13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQBMAZPYSCZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(C)(C)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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